molecular formula C26H27N7 B11182408 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11182408
M. Wt: 437.5 g/mol
InChI Key: SEOOWLFRCFIBHY-OVVQPSECSA-N
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Description

6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with phenyl groups and a hydrazone linkage, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 4-TERT-BUTYLBENZALDEHYDE with hydrazine to form the hydrazone intermediate.

    Triazine Core Formation: The hydrazone intermediate is then reacted with cyanuric chloride under controlled conditions to form the triazine core.

    Substitution Reactions: The final step involves the substitution of the remaining chlorine atoms on the triazine ring with phenyl groups using phenylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine core or the hydrazone linkage, resulting in the formation of amines or reduced triazine derivatives.

    Substitution: The phenyl groups on the triazine core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Its unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.

Biology

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The compound’s structural properties make it useful in the synthesis of dyes and pigments for industrial applications.

Mechanism of Action

The mechanism by which 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and triazine core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The presence of the 4-TERT-BUTYLPHENYL group in 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C26H27N7

Molecular Weight

437.5 g/mol

IUPAC Name

2-N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H27N7/c1-26(2,3)20-16-14-19(15-17-20)18-27-33-25-31-23(28-21-10-6-4-7-11-21)30-24(32-25)29-22-12-8-5-9-13-22/h4-18H,1-3H3,(H3,28,29,30,31,32,33)/b27-18+

InChI Key

SEOOWLFRCFIBHY-OVVQPSECSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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